Ethyl 3-[2-methoxy-4-(methylsulfanyl)benzamido]benzoate
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Overview
Description
Ethyl 3-[2-methoxy-4-(methylsulfanyl)benzamido]benzoate is an organic compound with a complex structure, featuring both ester and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[2-methoxy-4-(methylsulfanyl)benzamido]benzoate typically involves multiple steps. One common approach starts with the preparation of 2-methoxy-4-(methylsulfanyl)benzoic acid, which is then converted into the corresponding acid chloride. This intermediate is then reacted with 3-aminobenzoic acid to form the amide linkage. Finally, esterification with ethanol yields the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[2-methoxy-4-(methylsulfanyl)benzamido]benzoate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The ester and amide groups can be reduced under specific conditions.
Substitution: The methoxy and methylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or thiolate ions can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
Ethyl 3-[2-methoxy-4-(methylsulfanyl)benzamido]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[2-methoxy-4-(methylsulfanyl)benzamido]benzoate involves its interaction with specific molecular targets. The compound’s amide and ester groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methoxy-4-(methylsulfanyl)benzoate: Similar structure but lacks the amide group.
Methyl 3-[2-methoxy-4-(methylsulfanyl)benzamido]benzoate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its combination of ester and amide functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 3-[(2-methoxy-4-methylsulfanylbenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-4-23-18(21)12-6-5-7-13(10-12)19-17(20)15-9-8-14(24-3)11-16(15)22-2/h5-11H,4H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZSEMVPGIVGRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)SC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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